molecular formula C19H14N4O3S B2930169 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol CAS No. 315240-12-1

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2930169
CAS No.: 315240-12-1
M. Wt: 378.41
InChI Key: VBMBLYPJQKXYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol (CAS 315240-12-1) is a synthetic small molecule with a molecular formula of C19H14N4O3S and a molecular weight of 378.40 g/mol . This chemical reagent is designed for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. The compound features a hybrid molecular structure incorporating 8-hydroxyquinoline and thiazole pharmacophores, both of which are established as privileged scaffolds in medicinal chemistry with diverse biological activities . The 8-hydroxyquinoline core is renowned for its metal chelating properties, capable of forming stable complexes with divalent metal ions through chelation between the nitrogen and oxygen atoms . This metal-chelating capability makes 8-hydroxyquinoline derivatives valuable tools for researching metal-induced protein aggregation, which is relevant in neurodegenerative disease studies, and for exploring antimicrobial mechanisms that may involve disruption of metal homeostasis in pathogens . The thiazole ring system contributes significant research value due to its presence in numerous bioactive molecules and FDA-approved drugs . Thiazole-containing compounds demonstrate a wide spectrum of research applications, including kinase inhibition, antimicrobial studies, anti-inflammatory investigations, and anticancer research . The specific substitution pattern in this compound, with the 4-nitrophenyl group and the thiazole-2-ylamino moiety, provides a structural framework that may be of interest in structure-activity relationship (SAR) studies for various biological targets. Researchers may employ this compound as a chemical intermediate for further synthesis, as a reference standard in analytical studies, or as a core scaffold for developing novel molecular probes in biochemical research. Its structural features make it particularly relevant for investigations involving metal chelation therapy, enzyme inhibition, and antimicrobial mechanisms . This product is supplied for research use only. All necessary safety data sheets should be consulted before use. Proper laboratory practices, including the use of personal protective equipment, are essential when handling this compound.

Properties

IUPAC Name

7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMBLYPJQKXYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a quinoline derivative. The nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents, physical properties, and bioactivities of 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol with key analogues:

Compound Name Substituents at C7 Position Molecular Formula Yield (%) Melting Point (°C) Bioactivity/Application Reference ID
Target Compound 4-Nitrophenyl, thiazol-2-ylamino C₁₉H₁₅N₃O₃S N/A N/A Hypothesized antimicrobial/antiviral
7-((4-Nitrophenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (19) 4-Nitrophenylamino, pyridin-2-yl C₂₁H₁₆N₄O₃ 14 128–131 Cytoprotective
7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (2) Phenylamino, 4-trifluoromethylphenyl C₂₃H₁₇F₃N₂O 29 83–85 Cytoprotective
5-Nitro-7-((4-(4-nitrophenyl)piperazin-1-yl)methyl)quinolin-8-ol (5n) 4-Nitrophenylpiperazinyl C₂₀H₂₀N₆O₃ 73 176 Antifungal
5-((4-Nitrophenyl)diazenyl)quinolin-8-ol (4c) 4-Nitrophenyldiazenyl (azo group) C₁₅H₁₀N₄O₃ N/A N/A Antibacterial, antimycobacterial
7-((Phenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (from ) Phenyl, pyridin-2-ylamino C₂₁H₁₇N₃O N/A N/A Inhibits caspase-11 signaling
KIN1408 (7-[[4-(Difluoromethoxy)phenyl][(5-methoxy-2-benzothiazolyl)amino]methyl]-8-quinolinol) Difluoromethoxyphenyl, benzothiazolylamino C₂₆H₂₁F₂N₃O₃S N/A N/A RIG-1-like receptor agonist, antiviral

Key Observations:

  • Substituent Diversity: The target compound’s thiazol-2-ylamino group distinguishes it from pyridinyl (e.g., compound 19) or piperazinyl (e.g., 5n) analogues.
  • Nitro Group Impact: Compounds with nitro substituents (e.g., 5n, 4c) exhibit notable antifungal and antibacterial activities, suggesting the nitro group’s electron-withdrawing nature enhances reactivity or target binding .
  • Synthesis Yields : Yields for analogues vary widely (14–90%), with greener catalysts (e.g., MCM-41-Tryptophan-Zn) improving efficiency compared to toxic homogeneous catalysts .

Biological Activity

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a complex organic compound characterized by a quinoline core, a thiazole ring, and a nitrophenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the thiazole ring, which is then coupled with a quinoline derivative. The nitrophenyl group is introduced through nucleophilic substitution reactions, often utilizing catalysts such as palladium or copper in solvents like dimethylformamide or dichloromethane.

PropertyDescription
IUPAC Name7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
Molecular FormulaC19H14N4O3S
CAS Number315240-12-1

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria . The presence of the thiazole ring is crucial for enhancing the antimicrobial activity due to its ability to interact with bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating potent activity against human glioblastoma U251 cells and melanoma WM793 cells . The mechanism often involves the inhibition of key enzymes or pathways that are critical for cancer cell survival.

The biological action of this compound is believed to involve:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate access and inhibiting their function.
  • DNA Interaction : The thiazole ring can interact with nucleophilic sites on DNA or proteins, leading to disruptions in cellular processes.
  • Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest mechanisms .

Study 1: Anticancer Efficacy

A study published in MDPI reported on the cytotoxicity of thiazole derivatives against various cancer cell lines. In this research, a derivative similar to this compound was found to exhibit significant anticancer properties with an IC50 value less than that of doxorubicin, a standard chemotherapy drug .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between the structural features of thiazole derivatives and their antimicrobial effectiveness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.